2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): is an organoboron compound with the molecular formula C30H52B2O4 and a molecular weight of 498.36 g/mol . This compound is characterized by its two boronate ester groups attached to a central phenylene ring substituted with hexyl groups. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,5-dihexyl-1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include heating the mixture at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronate ester groups can undergo oxidation to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Base: Potassium carbonate or sodium hydroxide is often used as the base.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The biaryl structures formed through Suzuki-Miyaura cross-coupling are key components in many pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar structure but with methyl groups instead of hexyl groups.
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene: Another similar compound with slight structural variations.
Uniqueness: The presence of hexyl groups in 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides increased solubility in organic solvents, making it more suitable for certain applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-[2,5-dihexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52B2O4/c1-11-13-15-17-19-23-21-26(32-35-29(7,8)30(9,10)36-32)24(20-18-16-14-12-2)22-25(23)31-33-27(3,4)28(5,6)34-31/h21-22H,11-20H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUOFXHIWNBPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CCCCCC)B3OC(C(O3)(C)C)(C)C)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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